![molecular formula C22H37NO4 B14259872 tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate CAS No. 185427-40-1](/img/structure/B14259872.png)
tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a decyloxy substituent on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-(decyloxy)phenol and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 5-amino-2-(decyloxy)phenol is reacted with tert-butyl bromoacetate in the presence of the base. The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy and decyloxy groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl [5-amino-2-(methoxy)phenoxy]acetate: Similar structure but with a methoxy group instead of a decyloxy group.
tert-Butyl [5-amino-2-(ethoxy)phenoxy]acetate: Similar structure but with an ethoxy group instead of a decyloxy group.
Uniqueness
tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate is unique due to the presence of the long decyloxy chain, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This makes it particularly interesting for applications requiring specific hydrophobic interactions.
Properties
CAS No. |
185427-40-1 |
|---|---|
Molecular Formula |
C22H37NO4 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl 2-(5-amino-2-decoxyphenoxy)acetate |
InChI |
InChI=1S/C22H37NO4/c1-5-6-7-8-9-10-11-12-15-25-19-14-13-18(23)16-20(19)26-17-21(24)27-22(2,3)4/h13-14,16H,5-12,15,17,23H2,1-4H3 |
InChI Key |
BACSKDCITITPGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)N)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


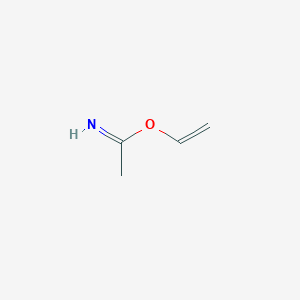
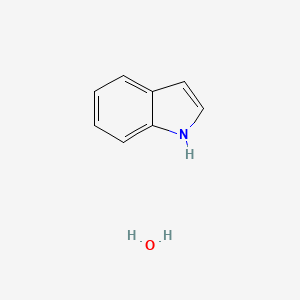
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)
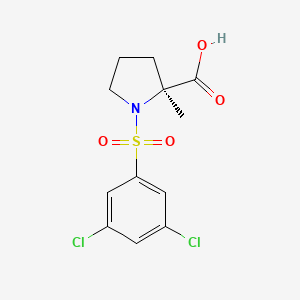
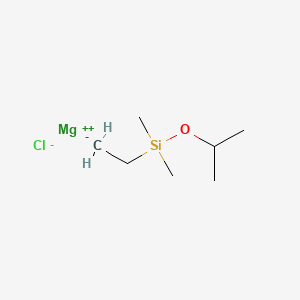
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)

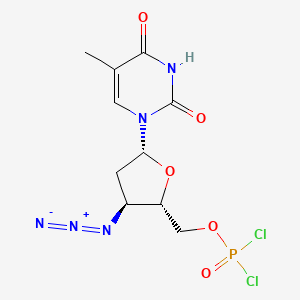
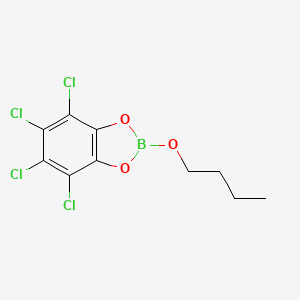
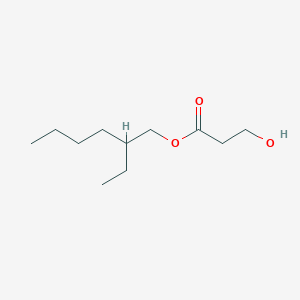


![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)
